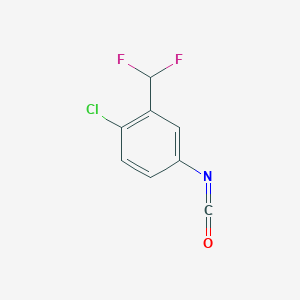
1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chloro group, difluoromethyl group, and an isocyanate group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene typically involves the introduction of the chloro, difluoromethyl, and isocyanate groups onto a benzene ring. One common method is the reaction of 1-chloro-2-(difluoromethyl)benzene with phosgene (COCl2) in the presence of a base to form the isocyanate group. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at temperatures ranging from 50-100°C.
Addition Reactions: Reagents such as primary amines or alcohols in the presence of a catalyst like triethylamine (TEA) at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Addition Reactions: Formation of ureas, carbamates, or thiocarbamates.
Oxidation and Reduction Reactions: Formation of difluoromethyl ketones or alcohols.
Scientific Research Applications
1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the formation of stable adducts. The chloro and difluoromethyl groups can also participate in various chemical transformations, contributing to the compound’s overall reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Known for its use as an anesthetic (Isoflurane).
1-Chloro-2,2-difluoroethane: Used in the production of refrigerants and blowing agents.
1-Chloro-2-(trifluoromethyl)benzene: Employed in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of the isocyanate group allows for the formation of a wide range of derivatives, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
51488-21-2 |
|---|---|
Molecular Formula |
C8H4ClF2NO |
Molecular Weight |
203.57 g/mol |
IUPAC Name |
1-chloro-2-(difluoromethyl)-4-isocyanatobenzene |
InChI |
InChI=1S/C8H4ClF2NO/c9-7-2-1-5(12-4-13)3-6(7)8(10)11/h1-3,8H |
InChI Key |
FSWOXXJXDSTAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



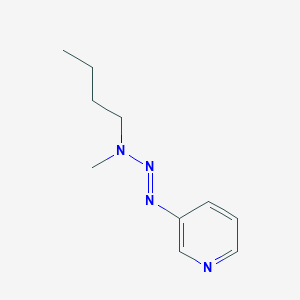
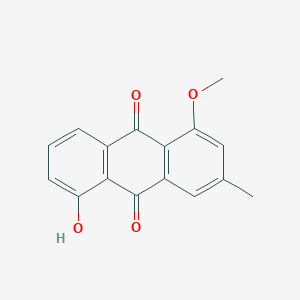

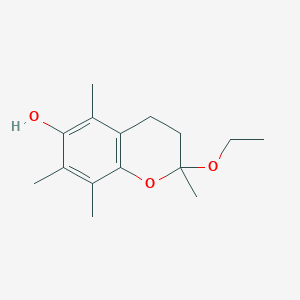
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
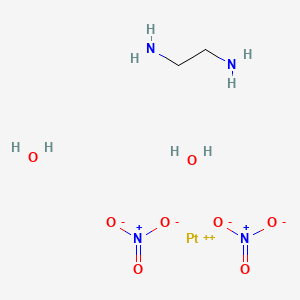

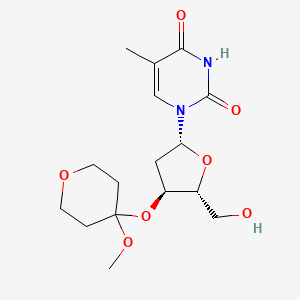
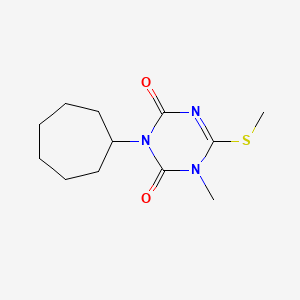
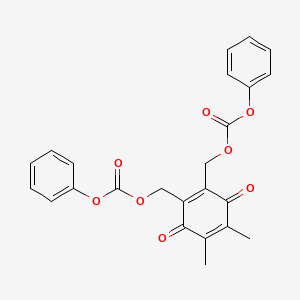
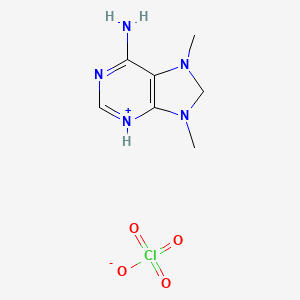
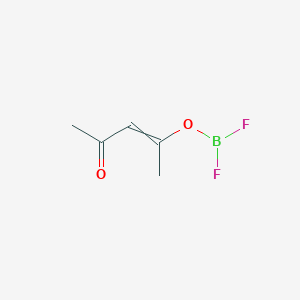
methanone](/img/structure/B14656768.png)
